REACTION_CXSMILES
|
[CH2:1]([C:5]1[S:9][C:8]([CH:10]=[O:11])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[Br:12]Br.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[Br:12][C:6]1[CH:7]=[C:8]([CH:10]=[O:11])[S:9][C:5]=1[CH2:1][CH:2]([CH3:4])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature in the dark for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Organics were extracted with ether (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1CC(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |